molecular formula C12H20ClN3O B11044698 2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide

2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide

Cat. No.: B11044698
M. Wt: 257.76 g/mol
InChI Key: RBYSWBIHYFQAEG-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide is an organic compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-ethyl-N-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide
  • 2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]propionamide

Uniqueness

2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chloroacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20ClN3O

Molecular Weight

257.76 g/mol

IUPAC Name

2-chloro-N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C12H20ClN3O/c1-5-15(12(17)7-13)8-11-9(3)14-16(6-2)10(11)4/h5-8H2,1-4H3

InChI Key

RBYSWBIHYFQAEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CC)C(=O)CCl)C

Origin of Product

United States

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